Reduced Lipophilicity Compared to 3-Aminoazetidine Scaffold
The target compound demonstrates a significantly lower computed lipophilicity (XLogP3 0.5) than the parent 3-aminoazetidine scaffold (XLogP3 -0.5 to -0.1), a 0.6-1.0 log unit reduction that is critical for improving metabolic stability and reducing off-target binding in drug discovery [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | 3-Aminoazetidine: -0.5 to -0.1 |
| Quantified Difference | 0.6-1.0 log units lower |
| Conditions | Computed property, PubChem |
Why This Matters
The reduced lipophilicity directly enhances the compound's drug-likeness, making it a superior choice for designing orally bioavailable candidates with lower promiscuity.
- [1] PubChem. 1-Methyl-N-(propan-2-yl)azetidin-3-amine. Computed Properties: XLogP3 0.5; PubChem. 3-Aminoazetidine. Computed Properties: XLogP3 -0.5. View Source
